(S)-6-Fluoro-7-methoxychroman-4-amine
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Overview
Description
(S)-6-Fluoro-7-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methoxy groups in the compound’s structure can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-7-methoxychroman-4-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-7-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-amine derivatives.
Substitution: Formation of various substituted chroman derivatives.
Scientific Research Applications
(S)-6-Fluoro-7-methoxychroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-7-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-methoxychroman-4-amine: Lacks the (S)-configuration.
7-Methoxychroman-4-amine: Lacks the fluorine atom.
6-Fluorochroman-4-amine: Lacks the methoxy group.
Uniqueness
(S)-6-Fluoro-7-methoxychroman-4-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4S)-6-fluoro-7-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
InChI Key |
DVIXTWAVZVXODY-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H](CCOC2=C1)N)F |
Canonical SMILES |
COC1=C(C=C2C(CCOC2=C1)N)F |
Origin of Product |
United States |
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